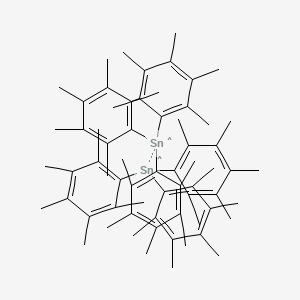
1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane is a unique organotin compound characterized by its complex structure, which includes six pentamethylphenyl groups attached to a distannane core
Preparation Methods
The synthesis of 1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane typically involves the reaction of hexakis(2,3,4,5,6-pentamethylphenyl)tin with a suitable tin precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of tin oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of lower oxidation state tin compounds.
Substitution: The pentamethylphenyl groups can be substituted with other functional groups using appropriate reagents, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include organic solvents like toluene or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: Research is ongoing to explore its potential as an antimicrobial agent due to its organotin structure.
Medicine: Studies are being conducted to investigate its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane exerts its effects involves interactions with various molecular targets. The tin atoms in the compound can coordinate with different ligands, leading to the formation of stable complexes. These interactions can influence various biochemical pathways, making the compound useful in catalysis and other applications.
Comparison with Similar Compounds
1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane can be compared with other similar organotin compounds, such as:
Hexakis(phenyl)distannane: This compound has phenyl groups instead of pentamethylphenyl groups, leading to different chemical properties and reactivity.
Hexakis(methyl)distannane: The presence of methyl groups results in a simpler structure with different applications and reactivity.
Hexakis(tert-butyl)distannane: The bulky tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and applications.
Properties
CAS No. |
83183-39-5 |
|---|---|
Molecular Formula |
C66H90Sn2 |
Molecular Weight |
1120.8 g/mol |
InChI |
InChI=1S/6C11H15.2Sn/c6*1-7-6-8(2)10(4)11(5)9(7)3;;/h6*1-5H3;; |
InChI Key |
FTARJJYFRNKNEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)[Sn](C2=C(C(=C(C(=C2C)C)C)C)C)C3=C(C(=C(C(=C3C)C)C)C)C)C)C.CC1=C(C(=C(C(=C1C)C)[Sn](C2=C(C(=C(C(=C2C)C)C)C)C)C3=C(C(=C(C(=C3C)C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















